3,6-diamino-5-cyano-4-(3,4-dimethoxyphenyl)-N-phenylthieno[2,3-b]pyridine-2-carboxamide
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Description
3,6-diamino-5-cyano-4-(3,4-dimethoxyphenyl)-N-phenylthieno[2,3-b]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C23H19N5O3S and its molecular weight is 445.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Heat shock protein HSP 90-alpha . This protein plays a crucial role in maintaining cellular homeostasis and is involved in protein folding, degradation, and transport.
Mode of Action
It is known to interact with its target protein, potentially altering its function and leading to changes in cellular processes .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown
Pharmacokinetics
Information on its bioavailability, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance is currently unavailable .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors influence the action of this compound is currently unavailable .
Biological Activity
3,6-Diamino-5-cyano-4-(3,4-dimethoxyphenyl)-N-phenylthieno[2,3-b]pyridine-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the available literature on its biological activity, including synthesis methods, structure-activity relationships (SAR), and specific case studies.
Chemical Structure and Properties
The compound belongs to the thieno[2,3-b]pyridine family and features multiple functional groups that contribute to its biological activity. The presence of amino, cyano, and methoxy groups suggests potential for diverse interactions with biological targets.
1. Anti-inflammatory Activity
Several studies have demonstrated that derivatives of thieno[2,3-b]pyridine exhibit anti-inflammatory properties. The compound's activity was evaluated through various assays:
- Cyclooxygenase (COX) Inhibition : The compound has shown promising results in inhibiting COX enzymes, which play a crucial role in inflammation. In vitro assays indicated that it significantly suppressed COX-2 activity with an IC50 value comparable to established anti-inflammatory drugs like celecoxib .
2. Anticancer Activity
The compound has also been investigated for its anticancer properties. Research indicates that it may inhibit cancer cell proliferation through multiple mechanisms:
- Cell Viability Assays : In vitro studies revealed that the compound effectively reduced the viability of glioma cells by inducing apoptosis and inhibiting key survival pathways such as the AKT/mTOR pathway .
Understanding the mechanisms through which this compound exerts its effects is critical for further development:
- Inhibition of Pro-inflammatory Mediators : Studies have shown that exposure to the compound leads to a significant reduction in the expression of inducible nitric oxide synthase (iNOS) and COX-2 mRNA levels in RAW264.7 macrophage cells, indicating its potential to modulate inflammatory responses at the transcriptional level .
Case Study 1: In Vivo Anti-inflammatory Effects
In a rat model of carrageenan-induced paw edema, administration of the compound resulted in a marked reduction in paw swelling compared to controls. This suggests its effectiveness in mitigating acute inflammatory responses.
Case Study 2: Anticancer Efficacy in Glioma Models
In another study focusing on glioma cell lines, treatment with the compound led to a decrease in cell proliferation rates and increased rates of apoptosis. This was corroborated by flow cytometry analysis which indicated an increase in sub-G1 phase cells indicative of apoptosis .
Structure–Activity Relationships (SAR)
The SAR studies conducted on various analogs of thieno[2,3-b]pyridine derivatives have provided insights into how modifications can enhance biological activity:
Properties
IUPAC Name |
3,6-diamino-5-cyano-4-(3,4-dimethoxyphenyl)-N-phenylthieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O3S/c1-30-15-9-8-12(10-16(15)31-2)17-14(11-24)21(26)28-23-18(17)19(25)20(32-23)22(29)27-13-6-4-3-5-7-13/h3-10H,25H2,1-2H3,(H2,26,28)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXAYSIFXQVTFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=NC3=C2C(=C(S3)C(=O)NC4=CC=CC=C4)N)N)C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.